3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-
Description
The compound 3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- (hereafter referred to as Compound A) is a pyridazinone derivative characterized by two key substituents:
- 2-position: A methyl group tethered to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl moiety. The oxadiazole group is a bioisostere for ester or amide functionalities, often improving metabolic stability and binding affinity in medicinal chemistry .
Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. Their derivatives are pharmacologically significant, exhibiting antihypertensive, antiplatelet, and central nervous system (CNS)-modulating activities .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-13-3-4-16(11-14(13)2)18-9-10-20(27)26(24-18)12-19-23-21(25-28-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDQSZOFVOJURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119077 | |
| Record name | 6-(3,4-Dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105196-47-1 | |
| Record name | 6-(3,4-Dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105196-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,4-Dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyridazinone Core
The pyridazinone ring system is typically constructed via cyclization reactions involving γ-keto acids or esters with hydrazine derivatives. For 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one, the synthesis begins with Friedel-Crafts acylation of 3,4-dimethylbenzene (1,2-dimethylbenzene) using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction yields γ-(3,4-dimethylphenyl)-γ-ketobutyric acid (1), which undergoes cyclization with hydrazine hydrate (NH₂NH₂·H₂O) to form 4,5-dihydro-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one (2) .
Dehydrogenation of the dihydropyridazinone intermediate (2) is critical to aromatize the pyridazinone ring. Bromine (Br₂) in acetic acid (AcOH) is commonly employed for this step, yielding 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one (3) .
Key Reaction Conditions
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Friedel-Crafts acylation: 0°C to room temperature, anhydrous dichloromethane (DCM), 2–4 hours.
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Cyclization with hydrazine: Reflux in ethanol (EtOH), 6–8 hours.
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Dehydrogenation: Bromine (1 equiv) in glacial AcOH, 50°C, 2 hours .
Synthesis of the Oxadiazole Substituent
The 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-ylmethyl group is synthesized through a two-step sequence starting from 4-fluorobenzonitrile (4).
Step 1: Formation of Amidoxime
4-Fluorobenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form N′-hydroxy-4-fluorobenzimidamide (5) .
Step 2: Cyclization to Oxadiazole
The amidoxime (5) undergoes cyclization with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This forms ethyl [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetate (6), which is hydrolyzed to [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid (7) using aqueous sodium hydroxide (NaOH) .
Key Reaction Conditions
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Amidoxime formation: Ethanol, reflux, 4–6 hours.
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Cyclization: DMF, 80°C, 12 hours.
Coupling of Pyridazinone and Oxadiazole Moieties
The methylene linker between the pyridazinone core and oxadiazole group is established via N-alkylation . The carboxylic acid (7) is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with pyridazinone (3) in the presence of a base such as triethylamine (Et₃N) to yield the final compound .
Alternative Approach
Direct alkylation using [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl bromide (8) with pyridazinone (3) in acetonitrile (MeCN) and K₂CO₃ at 60°C for 8 hours provides improved yields (72–78%) .
Optimization Notes
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Microwave-assisted synthesis reduces reaction time from hours to minutes .
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Ultrasonication enhances mixing efficiency during cyclization steps .
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone C₄-H), 7.89–7.82 (m, 2H, oxadiazole Ar-H), 7.45–7.38 (m, 2H, oxadiazole Ar-H), 7.25 (d, J = 8.0 Hz, 1H, dimethylphenyl H), 7.12 (s, 1H, dimethylphenyl H), 5.12 (s, 2H, CH₂), 2.31 (s, 6H, CH₃) .
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IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N oxadiazole) .
Chromatographic Purity
Challenges and Mitigation Strategies
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Low Yields in Cyclization : Use of ionic liquid catalysts (e.g., [bmim]Br-AlCl₃) improves efficiency in pyridazinone formation .
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Oxadiazole Stability : Avoid prolonged exposure to moisture; store intermediates under inert atmosphere .
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Regioselectivity in Alkylation : Employ bulky bases (e.g., DBU) to minimize multiple alkylation products .
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) achieved 65% overall yield using continuous-flow reactors for cyclization and alkylation steps. Green chemistry principles, such as solvent recycling and catalytic reagent recovery, enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Herbicide Development
One of the primary applications of this compound is in the development of herbicides. Pyridazinones have been shown to effectively control undesirable vegetation in various crops such as rice, soybean, and maize. They function by selectively inhibiting weed growth while minimizing harm to crops, thus enhancing agricultural productivity .
Key Features :
- Selective Control : Effective against specific weed species.
- Environmental Safety : Designed to be less toxic and more environmentally friendly than traditional herbicides.
Medicinal Chemistry
In medicinal chemistry, derivatives of pyridazinones are being investigated for their potential therapeutic effects. They have shown promise as:
- Antitumor Agents : Certain pyridazinone derivatives exhibit cytotoxic activity against cancer cell lines.
- Anti-inflammatory Agents : Research indicates that these compounds may modulate inflammatory pathways, offering potential in treating inflammatory diseases .
The compound's interaction with biological systems has been studied to understand its mechanism of action:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : Potential to bind with receptors affecting various physiological processes.
Case Study 1: Herbicidal Efficacy
A study evaluated the herbicidal efficacy of pyridazinone compounds on common agricultural weeds. Results indicated significant reduction in weed biomass when treated with this compound compared to control groups. The study highlighted its potential for integration into existing crop management systems.
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that specific derivatives of pyridazinones exhibit potent cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares Compound A with five pyridazinone derivatives from literature, focusing on substituent variations and biological implications:
Key Observations :
- Lipophilicity: The 3,4-dimethylphenyl group in Compound A increases lipophilicity compared to 4-methoxyphenyl (logP ~2.5 vs.
- Bioisosteric Replacement : The oxadiazole in Compound A replaces the triazole/thioxo group in , which may reduce off-target interactions while retaining hydrogen-bonding capacity.
Comparison with Other Methods :
- The piperazine-substituted pyridazinone in requires hydrolysis of a chlorinated intermediate, whereas Compound A’s synthesis may avoid harsh acidic conditions due to its oxadiazole stability.
- The triazole-containing derivative in uses thiol-ene click chemistry, a step unnecessary for Compound A .
Pharmacological Profile
- CNS Activity : The oxadiazole-fluorophenyl group resembles structures in with serotonin receptor affinity (EC₅₀ = 12 nM for 5-HT₁A).
- Cardiovascular Effects: Pyridazinones with bulky 6-position substituents (e.g., 3,4-dimethylphenyl) show IC₅₀ values <1 μM for ACE inhibition .
- Antimicrobial Potential: Azido derivatives in exhibit MIC values of 4 µg/mL against S. aureus, but Compound A’s dimethylphenyl group may reduce polarity, limiting this activity.
Biological Activity
The compound 3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]- is a derivative of pyridazinone that has garnered attention for its diverse biological activities. Pyridazinones are known for their pharmacological potential, including antibacterial, antifungal, antitumoral, and neuroprotective effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and summarizing key findings.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyridazinone derivatives. For instance, compounds containing the pyridazinone structure have shown significant antibacterial activity against various strains such as E. coli and S. aureus. In a study by Nagle et al., new pyridazinone derivatives exhibited bactericidal effects comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | E. coli | Bactericidal |
| Compound B | S. aureus | Bactericidal |
| Compound C | A. niger | Fungicidal |
Anticancer Activity
The anticancer potential of pyridazinones has been extensively studied. Research indicates that certain derivatives can inhibit the proliferation of various cancer cell lines. For example, a study found that specific pyridazinone derivatives displayed selective cytotoxicity against colon carcinoma (HCT116) and neuroblastoma (SH-SY5Y) cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT116 | 25.0 |
| Compound E | SH-SY5Y | 30.5 |
Neuroprotective Effects
Pyridazinones have also been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. In particular, a derivative was identified as a potent MAO-B inhibitor with an IC50 value of 0.013 µM, suggesting its potential utility in treating conditions like Alzheimer's disease .
Case Studies
- Study on Anticholinesterase Activity : Özdemir et al. synthesized several pyridazinone derivatives and assessed their anticholinesterase activity using the Ellman method. The results indicated that some compounds exhibited higher inhibitory effects than galantamine, a standard treatment for Alzheimer's disease .
- Molecular Docking Studies : Molecular docking simulations have revealed that pyridazinone derivatives can bind effectively to multiple sites on target enzymes, enhancing their therapeutic potential .
Q & A
Q. Q1: What synthetic strategies are most effective for preparing derivatives of 3(2H)-pyridazinone with substituted oxadiazole moieties?
Methodological Answer: The synthesis of such compounds typically involves multi-step protocols. For example, oxadiazole rings are often formed via cyclization reactions using precursors like hydrazides and carboxylic acids under dehydrating conditions. A general procedure includes:
Condensation : Reacting 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with a pyridazinone core via coupling reagents (e.g., EDC/HOBt).
Cyclization : Acid- or base-catalyzed cyclization to stabilize the oxadiazole ring.
Purification : Column chromatography or recrystallization to achieve >95% purity (common yields: 55–72%) .
Data from analogous compounds (e.g., triazolopyridazines) show that substituent positioning on the phenyl ring significantly impacts reaction efficiency .
Q. Q2: How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals; ¹H and ¹³C NMR can confirm substituent integration (e.g., distinguishing 3,4-dimethylphenyl protons from fluorophenyl groups) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Data from similar oxadiazole derivatives show C–N bond lengths of ~1.33 Å and dihedral angles <10° between aromatic rings .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: ~420–450 Da for this compound) .
Advanced Research Questions
Q. Q3: How do electronic and steric effects of substituents (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) influence the compound’s bioactivity?
Methodological Answer:
- SAR Studies : Compare analogues with varying substituents using in vitro assays (e.g., enzyme inhibition). For example:
- 3,4-Dimethylphenyl : Enhances lipophilicity, potentially improving membrane permeability.
- 4-Fluorophenyl : Introduces electron-withdrawing effects, stabilizing the oxadiazole ring and modulating binding affinity.
Data from related pyridazinones show that methyl groups at the 3,4-positions increase potency by 2–3-fold in kinase inhibition assays .
- Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify key binding interactions (e.g., π-π stacking with tyrosine residues) .
Q. Q4: What experimental designs are recommended to resolve contradictory data on this compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro/In Vivo Correlation :
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (reported discrepancies may arise from assay pH or temperature variations) .
- Toxicity Screening : Zebrafish models can rapidly evaluate hepatotoxicity, complementing rodent studies .
- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in synthesis .
Q. Q5: How can the compound’s solubility and bioavailability be improved without compromising target affinity?
Methodological Answer:
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the pyridazinone N-2 position. For example, acetoxymethyl esters of similar compounds increase aqueous solubility by 10× while maintaining IC₅₀ values <100 nM .
- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance dissolution rates. A study on triazolopyridazines achieved a 3.5-fold solubility increase using β-cyclodextrin .
Key Challenges and Future Directions
- Challenge : Balancing metabolic stability with target engagement.
- Solution : Introduce fluorine atoms at metabolically vulnerable positions (e.g., para to oxadiazole) to block hydroxylation .
- Future Work : Explore dual-target inhibition (e.g., TRPA1/TRPV1) using hybrid scaffolds, as seen in recent pain therapeutics research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
